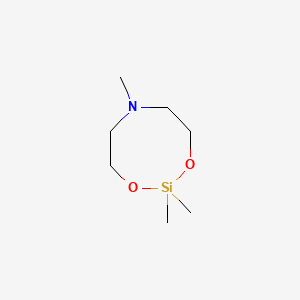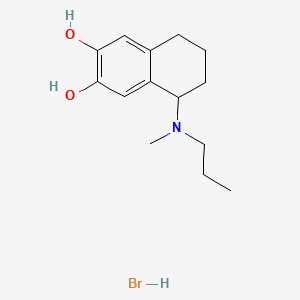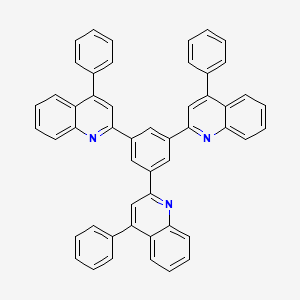
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- is a heterocyclic compound with the molecular formula C7H17NO2Si and a molecular weight of 175.3009 . This compound is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure, making it a unique member of the silacyclooctane family .
Métodos De Preparación
The synthesis of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- involves the reaction of aminoalkylethoxysilanes with chlormethyl derivatives of thiophene . The reaction conditions typically include the use of triethanolamine, which facilitates the conversion of the intermediate products into the desired silacyclooctane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- undergoes various chemical reactions, including substitution reactions with chlormethyl derivatives . Common reagents used in these reactions include aminoalkylethoxysilanes and triethanolamine . The major products formed from these reactions are N-(2-thenyl) derivatives and silatranes .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a precursor for the synthesis of silatranes, which are valuable in various industrial applications . Additionally, its unique structure makes it a subject of interest in the study of heterocyclic compounds and their reactivity .
Mecanismo De Acción
The mechanism of action of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- involves its interaction with chlormethyl derivatives to form stable N-(2-thenyl) derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the silicon, oxygen, and nitrogen atoms within the ring structure .
Comparación Con Compuestos Similares
Similar compounds to 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- include 2-methoxy-6-methyl-2-phenyl-1,3,6,2-dioxazasilocane and 2,2,6-trimethyl-1,3,6,2-dioxazasilocane . These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The uniqueness of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- lies in its specific combination of silicon, oxygen, and nitrogen atoms within the ring, which imparts distinct chemical properties .
Propiedades
Número CAS |
20546-50-3 |
|---|---|
Fórmula molecular |
C7H17NO2Si |
Peso molecular |
175.30 g/mol |
Nombre IUPAC |
2,2,6-trimethyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C7H17NO2Si/c1-8-4-6-9-11(2,3)10-7-5-8/h4-7H2,1-3H3 |
Clave InChI |
IZENPSJNWAUOPQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCO[Si](OCC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)

![6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13939052.png)



![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)

